REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:13])[CH:11]=2)[CH:6]([CH3:14])[C:5]1=[O:15])(=[O:3])[CH3:2].[H-].[Na+].CI.[CH2:20]1COCC1>O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([Br:13])[CH:11]=2)[C:6]([CH3:20])([CH3:14])[C:5]1=[O:15])(=[O:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1C(C(C2=CC=C(C=C12)Br)C)=O
|
Name
|
|
Quantity
|
1.57 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2.45 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate solution
|
Type
|
WASH
|
Details
|
This ethyl acetate solution was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous sodium chloride solution, dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=4/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(C(C2=CC=C(C=C12)Br)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |